molecular formula C20H28N2O6 B5985383 methyl 4-[(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate

methyl 4-[(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate

Cat. No.: B5985383
M. Wt: 392.4 g/mol
InChI Key: BKSMSJLDETYKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the class of compounds known as piperidinecarboxamides, and it has been found to have a wide range of potential applications in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of methyl 4-[(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Additionally, this compound has been found to interact with certain receptors in the body, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. For example, this compound has been found to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been found to have analgesic effects, which may be due to its ability to inhibit the activity of certain pain receptors in the body.

Advantages and Limitations for Lab Experiments

One of the primary advantages of methyl 4-[(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate is that it has been extensively studied for its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize, which makes it an attractive target for researchers. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are a number of potential future directions for research on methyl 4-[(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate. For example, researchers may continue to study the potential therapeutic applications of this compound, particularly in the areas of inflammation, pain, and cancer. Additionally, researchers may seek to better understand the mechanism of action of this compound, which could lead to the development of more effective therapies. Finally, researchers may seek to develop new synthetic methods for the production of this compound, which could make this compound more widely available for research purposes.

Synthesis Methods

The synthesis of methyl 4-[(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate is a complex process that involves multiple steps. The first step in the synthesis process involves the reaction of piperidine with acetic anhydride to form 1-(methoxyacetyl)-4-piperidinol. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 4-chlorobenzoyl-1-(methoxyacetyl)-4-piperidinyl ether. The final step in the synthesis process involves the reaction of this intermediate with methyl 4-aminobutanoate to form the final product, this compound.

Scientific Research Applications

Methyl 4-[(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in the field of pharmacology, where it has been found to have a wide range of potential therapeutic applications. For example, this compound has been found to have potential anti-inflammatory, analgesic, and anti-tumor properties.

Properties

IUPAC Name

methyl 4-[[2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzoyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-26-14-18(23)22-12-9-15(10-13-22)28-17-7-4-3-6-16(17)20(25)21-11-5-8-19(24)27-2/h3-4,6-7,15H,5,8-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSMSJLDETYKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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